4-(4-Fluorophenoxy)-3-nitrobenzenecarbaldehyde oxime
Description
4-(4-Fluorophenoxy)-3-nitrobenzenecarbaldehyde oxime is a nitroaromatic oxime derivative characterized by a fluorophenoxy substituent at the 4-position and a nitro group at the 3-position of the benzene ring.
Properties
IUPAC Name |
(NZ)-N-[[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O4/c14-10-2-4-11(5-3-10)20-13-6-1-9(8-15-17)7-12(13)16(18)19/h1-8,17H/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWKLFLYESWZIP-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C=NO)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)/C=N\O)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenoxy)-3-nitrobenzenecarbaldehyde oxime typically involves multiple steps. One common method starts with the nitration of 4-fluorophenol to produce 4-fluoro-3-nitrophenol. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with 4-fluorobenzaldehyde to form 4-(4-fluorophenoxy)-3-nitrobenzaldehyde. Finally, the aldehyde group is converted to an oxime using hydroxylamine hydrochloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenoxy)-3-nitrobenzenecarbaldehyde oxime can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The oxime group can be oxidized to a nitroso group using oxidizing agents like hydrogen peroxide.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Hydrogen peroxide, acetic acid.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products Formed
Reduction: 4-(4-Fluorophenoxy)-3-aminobenzenecarbaldehyde oxime.
Oxidation: 4-(4-Fluorophenoxy)-3-nitrosobenzenecarbaldehyde oxime.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Fluorophenoxy)-3-nitrobenzenecarbaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenoxy)-3-nitrobenzenecarbaldehyde oxime is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group may participate in redox reactions, while the oxime group can form hydrogen bonds with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between 4-(4-Fluorophenoxy)-3-nitrobenzenecarbaldehyde oxime and related derivatives:
*Note: Formula and weight for the target compound are estimated based on structural analogs.
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups: The 3-nitro group in all compounds stabilizes the aromatic ring via resonance and inductive effects, enhancing electrophilic reactivity.
- Hydrophobicity: Sulfanyl derivatives (e.g., tert-butylsulfanyl , p-tolylsulfanyl ) exhibit higher lipophilicity than phenoxy-based compounds, influencing membrane permeability in biological systems.
- Halogen Effects: Chlorine or fluorine substituents (e.g., 4-chlorophenyl , 2,4-difluorophenoxy ) enhance metabolic resistance and binding affinity in drug-like molecules.
Biological Activity
4-(4-Fluorophenoxy)-3-nitrobenzenecarbaldehyde oxime is an organic compound characterized by its unique molecular structure, which includes a fluorophenoxy group, a nitro group, and an oxime functional group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C13H9FN2O4
- Molecular Weight : 268.22 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves several steps:
- Nitration of 4-Fluorophenol : Produces 4-fluoro-3-nitrophenol.
- Nucleophilic Aromatic Substitution : Reaction with 4-fluorobenzaldehyde to form the corresponding aldehyde.
- Oxime Formation : Conversion of the aldehyde to an oxime using hydroxylamine hydrochloride under basic conditions.
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, including enzymes and receptors. The nitro group may participate in redox reactions, while the oxime group can form hydrogen bonds with biological macromolecules, influencing their activity and function.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Nitrobenzoate-derived compounds have been reported to possess antibacterial and antifungal properties, suggesting that this compound may also have similar effects .
Anticancer Potential
Nitro-containing compounds are often investigated for their anticancer properties. Studies have shown that nitrobenzoate derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells . The potential for this compound to act as an anticancer agent warrants further investigation.
Antiangiogenic Activity
Recent studies on related nitrobenzoate compounds have highlighted their antiangiogenic effects, which could be relevant for developing treatments for cancer-related angiogenesis. For instance, a study demonstrated that a nitrobenzoate compound impaired vascular development in zebrafish, indicating its potential as an antiangiogenic agent . This suggests that this compound may also exhibit similar properties.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
